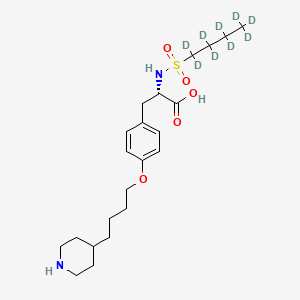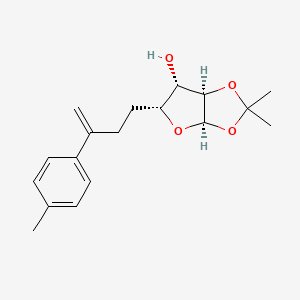
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose: is a synthetic organic compound that belongs to the class of xylofuranose derivatives It is characterized by the presence of isopropylidene and methylbenzoyl groups attached to the xylofuranose ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose typically involves the protection of hydroxyl groups on the xylofuranose ring followed by the introduction of the methylbenzoyl group. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1 and 2 of the xylofuranose ring are protected using isopropylidene groups. This is achieved by reacting the xylofuranose with acetone in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of Methylbenzoyl Group: The protected xylofuranose is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the methylbenzoyl group at position 5.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Di-O-isopropylidene-5-O-benzoyl-|A-D-xylofuranose: Similar structure but with a benzoyl group instead of a methylbenzoyl group.
1,2-Di-O-isopropylidene-5-O-(4-chlorobenzoyl)-|A-D-xylofuranose: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness
1,2-Di-O-isopropylidene-5-O-(4-methylbenzoyl)-|A-D-xylofuranose is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
特性
分子式 |
C18H24O4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[3-(4-methylphenyl)but-3-enyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C18H24O4/c1-11-5-8-13(9-6-11)12(2)7-10-14-15(19)16-17(20-14)22-18(3,4)21-16/h5-6,8-9,14-17,19H,2,7,10H2,1,3-4H3/t14-,15+,16-,17-/m1/s1 |
InChIキー |
RQJCHZCBGFABDH-YYIAUSFCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=C)CC[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C)CCC2C(C3C(O2)OC(O3)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)

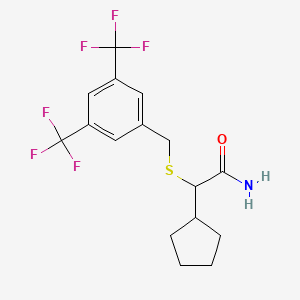
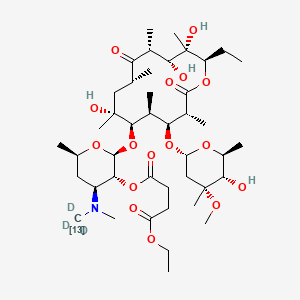

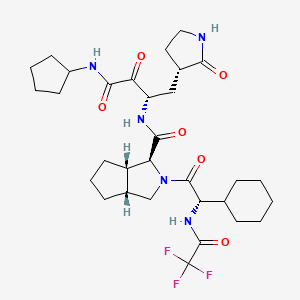
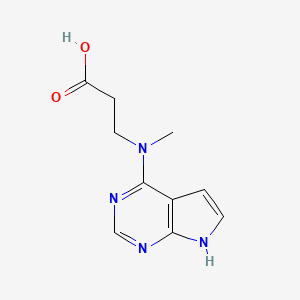
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
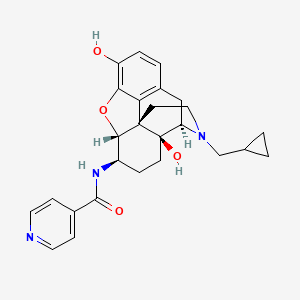
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
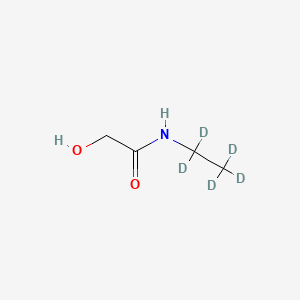
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
